molecular formula C9H11N3S B12822117 1-(Ethylamino)-1H-benzo[d]imidazole-2(3H)-thione

1-(Ethylamino)-1H-benzo[d]imidazole-2(3H)-thione

Cat. No.: B12822117
M. Wt: 193.27 g/mol
InChI Key: CJSVIUXAUZKHFG-UHFFFAOYSA-N
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Description

1-(Ethylamino)-1H-benzo[d]imidazole-2(3H)-thione is a useful research compound. Its molecular formula is C9H11N3S and its molecular weight is 193.27 g/mol. The purity is usually 95%.
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Biological Activity

1-(Ethylamino)-1H-benzo[d]imidazole-2(3H)-thione is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing data from various studies, including case studies and research findings.

Chemical Structure and Properties

This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities. The presence of the thione group (–C=S) is significant as it can influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds related to this compound possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

For example, a study reported that certain benzo[d]imidazole derivatives exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli as low as 1 µg/mL, indicating strong antibacterial potential . The structural modifications in these compounds can enhance their binding affinity to bacterial targets, which is critical for their efficacy.

Antifungal Activity

In addition to antibacterial properties, compounds similar to this compound have shown antifungal activity. Research indicates that these compounds can inhibit the growth of fungi such as Candida albicans, with varying degrees of effectiveness depending on the specific structural features of the imidazole derivatives .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. These compounds have been tested against different cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT-116).

Case Studies

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of imidazole derivatives on cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to apoptosis in cancer cells . Specifically, derivatives with substitutions at the imidazole ring showed enhanced activity compared to unsubstituted analogs.
  • Mechanistic Studies : Flow cytometric analysis revealed that some imidazole derivatives induce cell cycle arrest at the G2/M phase and promote pre-G1 apoptosis in cancer cells. This suggests that these compounds may interfere with critical cellular processes involved in tumor proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The thione group plays a crucial role in its interaction with biological targets. The following table summarizes key findings related to the structure-activity relationship:

Compound ModificationActivity TypeObserved Effect
Substitution on Imidazole RingAntibacterialEnhanced MIC against S. aureus
Thione Group PresenceAntifungalInhibition of C. albicans growth
Cytotoxic DerivativesAnticancerInduction of apoptosis in MCF-7 cells

Properties

Molecular Formula

C9H11N3S

Molecular Weight

193.27 g/mol

IUPAC Name

3-(ethylamino)-1H-benzimidazole-2-thione

InChI

InChI=1S/C9H11N3S/c1-2-10-12-8-6-4-3-5-7(8)11-9(12)13/h3-6,10H,2H2,1H3,(H,11,13)

InChI Key

CJSVIUXAUZKHFG-UHFFFAOYSA-N

Canonical SMILES

CCNN1C2=CC=CC=C2NC1=S

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.